Amide Coupling Efficiency with EDCI/HOBt
In a standard EDCI/HOBt-mediated amide coupling with 1-[(2-bromo-1,3-thiazole-4-carbonyl)amino]cyclopropane-1-carboxylic acid, 3-(3-aminopropyl)imidazolidine-2,4-dione achieved a 70% isolated yield [1]. This yield serves as a benchmark for evaluating the reactivity of this specific aminopropyl hydantoin building block compared to other amine-containing hydantoins in similar coupling reactions. While direct comparator data from identical conditions are sparse, this 70% yield is within the expected range for EDCI-mediated couplings of aliphatic amines with sterically hindered carboxylic acids, confirming the compound's suitability as a reliable coupling partner [1].
| Evidence Dimension | Synthetic Yield (Amide Coupling) |
|---|---|
| Target Compound Data | 70% isolated yield |
| Comparator Or Baseline | Typical yields for EDCI/HOBt-mediated amide coupling of aliphatic amines with hindered carboxylic acids (range: 50-85%) |
| Quantified Difference | Yield falls within the expected range, confirming no unexpected reactivity issues. |
| Conditions | Reaction: 1-[(2-Bromo-1,3-thiazole-4-carbonyl)amino]cyclopropane-1-carboxylic acid, EDCI, HOBt, TEA, DCM, room temperature. Reference: Molaid reaction database entry MS_17272854. |
Why This Matters
This data point provides a tangible, quantifiable measure of the compound's reactivity in a key medicinal chemistry transformation, allowing researchers to estimate reagent requirements and plan synthetic routes with greater confidence compared to an uncharacterized alternative.
- [1] Molaid. (n.d.). Reaction Information for 3-(3-Aminopropyl)imidazolidine-2,4-dione (MS_17272854). View Source
